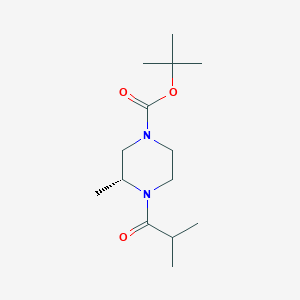
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6N2O It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in acetic acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s reactivity and ability to undergo various chemical transformations suggest that it may interact with enzymes, receptors, or other biomolecules, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Another pyrrole derivative with similar structural features.
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester: A related compound with an ester functional group.
Uniqueness
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its formyl and nitrile groups provide sites for further chemical modifications, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
728899-33-0 |
|---|---|
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5-6(4-10)2-7(3-8)9-5/h2,4,9H,1H3 |
Clave InChI |
LBNFNJROPUKDPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1)C#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12960670.png)
![Pyrrolo[1,2-a]quinoxalin-9-amine](/img/structure/B12960680.png)

![Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12960688.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12960696.png)





![2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B12960721.png)
![5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B12960741.png)
![tert-Butyl 2-fluoro-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12960749.png)
